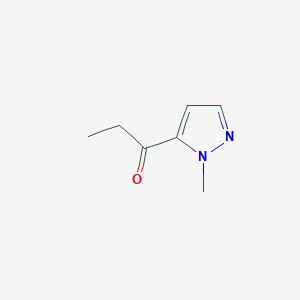![molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1](/img/structure/B1450199.png)
1-[4-(3-Azidopropoxy)-phenyl]-ethanone
Descripción general
Descripción
1-[4-(3-Azidopropoxy)-phenyl]-ethanone, also known as 4-(3-azidopropoxy)benzaldehyde, is an organic compound belonging to the class of aldehydes. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Click Chemistry Applications
1-[4-(3-Azidopropoxy)-phenyl]-ethanone: is a valuable compound in click chemistry, where it can be used as a linker molecule. The azide group present in this compound participates in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry. This reaction is highly selective, efficient, and yields stable triazole linkages . Such properties make it ideal for bioconjugation in the development of new biomaterials, drug delivery systems, and surface modifications.
Proteomics and Affinity Chromatography
In proteomics, 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can be utilized as a cleavable cross-linker. The azide functionality allows for the attachment to other biomolecules, and subsequent cleavage under reductive conditions to yield primary amines . This is particularly useful in affinity chromatography, where the reversible binding of proteins is necessary for purification and analysis.
Material Science Research
The introduction of azide groups into materials can significantly alter their properties. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone could be investigated for its potential use in the development of novel polymers, gels, or liquid crystals. The azide functionality may influence self-assembly properties, responsiveness to stimuli, and interaction with other materials.
Bioorthogonal Labeling
Bioorthogonal chemistry is a rapidly growing field where 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can play a crucial role. The azide group does not naturally occur in biological systems, making it an excellent tag for bioorthogonal labeling. It can be used to label biomolecules like proteins or DNA without interfering with their natural functions.
Synthesis of Azobenzene Derivatives
Azobenzene derivatives have numerous applications, from molecular switches to data storage. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can serve as a precursor in the synthesis of these compounds. The azide group can be reduced to an amine and then diazotized to form azobenzene linkages .
Development of Fluorinated Materials
The compound’s structure allows for the potential development of fluorinated materials. The presence of a fluorine atom can enhance stability, alter hydrophobicity, and influence electronic properties. This makes 1-[4-(3-Azidopropoxy)-phenyl]-ethanone a candidate for research in creating materials with specific desired properties.
Propiedades
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
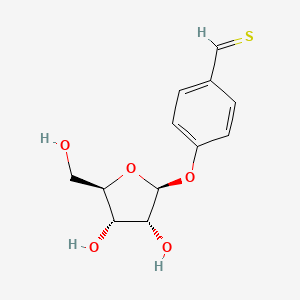


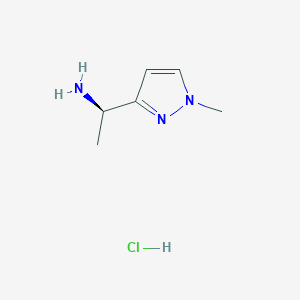


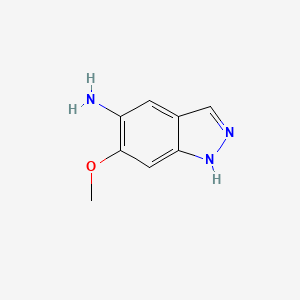
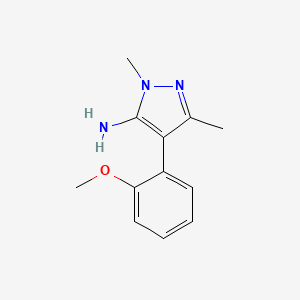


![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)

